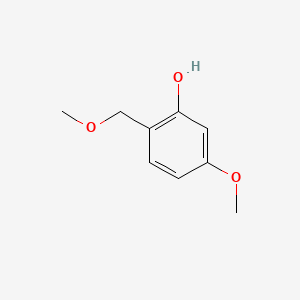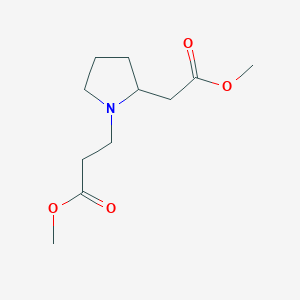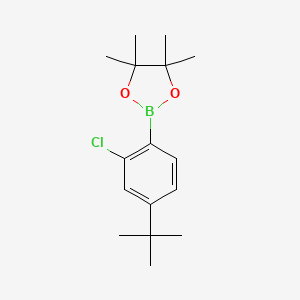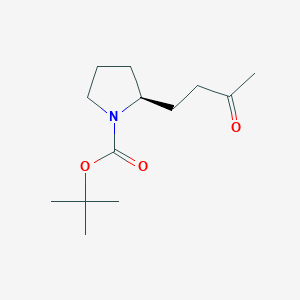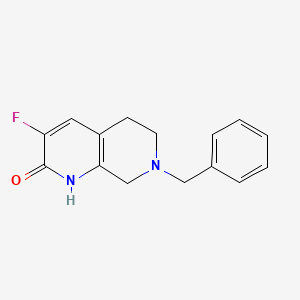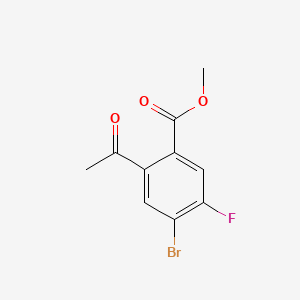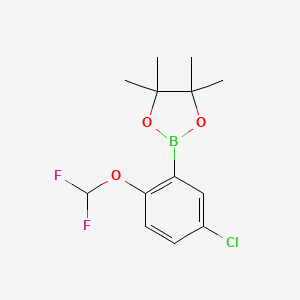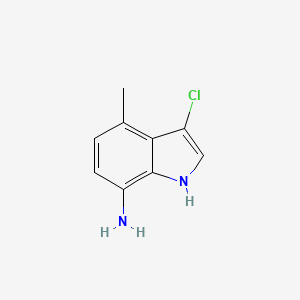
3-chloro-4-methyl-1H-indol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 3-chloro-4-methyl-1H-indol-7-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
3-chloro-4-methyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-chloro-4-methyl-1H-indol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-chloro-4-methyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
3-chloro-4-methyl-1H-indol-7-amine can be compared with other indole derivatives such as:
- 4-chloro-1H-indole-3-carboxaldehyde
- 5-chloro-2-methyl-1H-indole
- 7-bromo-4-chloro-1H-indazole-3-amine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
特性
CAS番号 |
165669-08-9 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-4-methyl-1H-indol-7-amine |
InChI |
InChI=1S/C9H9ClN2/c1-5-2-3-7(11)9-8(5)6(10)4-12-9/h2-4,12H,11H2,1H3 |
InChIキー |
XQRRGNOAIAQELB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


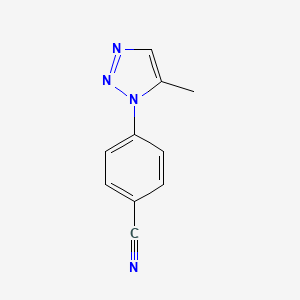
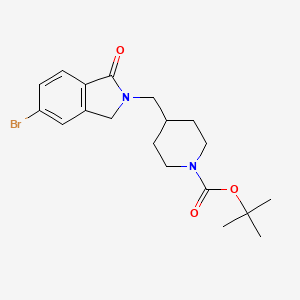
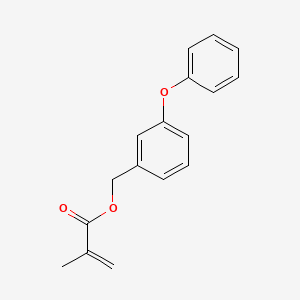
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
